3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
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Overview
Description
3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy-oxoethoxy group, an iodo-methoxybenzylidene moiety, and a pyrazolyl-benzoic acid core.
Preparation Methods
The synthesis of 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves multiple steps. One common synthetic route starts with the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone at 65°C for 24 hours . The resulting product is then subjected to further reactions to introduce the iodo and pyrazolyl groups, followed by the formation of the benzoic acid moiety.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethoxy-oxoethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom or substituted with other groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit various enzymes and receptors, leading to changes in cellular processes. For example, it may interact with signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds to 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID include:
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate: Shares the ethoxy-oxoethoxy and methoxy groups but lacks the iodo and pyrazolyl groups.
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Contains a similar ethoxy-oxoethoxy group but has a different core structure.
4-(2-ethoxy-2-oxoethoxy)phenylboronic acid: Similar ethoxy-oxoethoxy group but different functional groups and core structure.
Properties
Molecular Formula |
C23H21IN2O7 |
---|---|
Molecular Weight |
564.3g/mol |
IUPAC Name |
3-[(4Z)-4-[[4-(2-ethoxy-2-oxoethoxy)-3-iodo-5-methoxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H21IN2O7/c1-4-32-20(27)12-33-21-18(24)9-14(10-19(21)31-3)8-17-13(2)25-26(22(17)28)16-7-5-6-15(11-16)23(29)30/h5-11H,4,12H2,1-3H3,(H,29,30)/b17-8- |
InChI Key |
AGICJWCUHXIDCK-IUXPMGMMSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC |
Origin of Product |
United States |
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